molecular formula C13H15ClFN5O B14033010 2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride

2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride

Cat. No.: B14033010
M. Wt: 311.74 g/mol
InChI Key: OHRCKQQYDKOMRE-UHFFFAOYSA-N
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Description

2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolo[3,2-c]pyridine core, which is substituted with an aminopyrimidine and a fluoroethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-c]pyridine Core: This step involves the cyclization of a suitable precursor, such as a pyridine derivative, under acidic or basic conditions.

    Introduction of the Aminopyrimidine Group: The aminopyrimidine moiety is introduced through a nucleophilic substitution reaction, where an appropriate aminopyrimidine derivative reacts with the pyrrolo[3,2-c]pyridine core.

    Addition of the Fluoroethyl Group: The fluoroethyl group is typically introduced via a nucleophilic substitution reaction using a fluoroethyl halide.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Fluoroethyl halides for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of protein kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-aminopyrimidin-4-yl derivatives: These compounds share the aminopyrimidine moiety and exhibit similar biochemical properties.

    Fluoroethyl-substituted pyridines: These compounds have the fluoroethyl group and are used in similar applications.

    Pyrrolo[3,2-c]pyridine derivatives: These compounds share the core structure and are investigated for their potential as therapeutic agents.

Uniqueness

2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C13H15ClFN5O

Molecular Weight

311.74 g/mol

IUPAC Name

2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride

InChI

InChI=1S/C13H14FN5O.ClH/c14-3-1-7-6-17-12(20)8-5-10(18-11(7)8)9-2-4-16-13(15)19-9;/h2,4-5,7,18H,1,3,6H2,(H,17,20)(H2,15,16,19);1H

InChI Key

OHRCKQQYDKOMRE-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=C(N2)C3=NC(=NC=C3)N)C(=O)N1)CCF.Cl

Origin of Product

United States

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